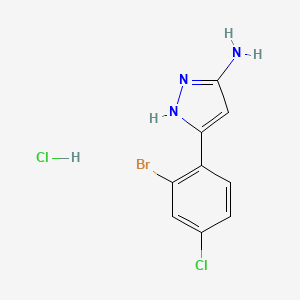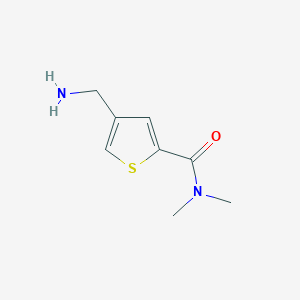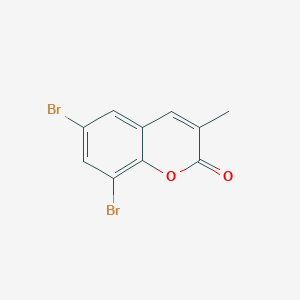![molecular formula C16H19NO3 B13692669 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Cbz-amino)methyl]spiro[33]heptan-2-one is a spirocyclic compound characterized by a unique spiro[33]heptane framework The compound features a carbobenzyloxy (Cbz) protected amino group attached to a methylene bridge, which is further connected to a spirocyclic heptanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a [2+2] cycloaddition reaction of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with the spirocyclic intermediate.
Cbz Protection: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic derivatives
Scientific Research Applications
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Cbz-protected amino group can be deprotected under specific conditions, allowing for further functionalization and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-2-ol, 6-amino-2-methyl-, hydrochloride: Similar spirocyclic structure with an amino group, used in similar applications.
2-azaspiro[3.3]heptane-6-carboxylic acid:
Uniqueness
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one is unique due to its Cbz-protected amino group, which provides additional stability and allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate |
InChI |
InChI=1S/C16H19NO3/c18-14-8-16(9-14)6-13(7-16)10-17-15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) |
InChI Key |
IGDGPICWQHOKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


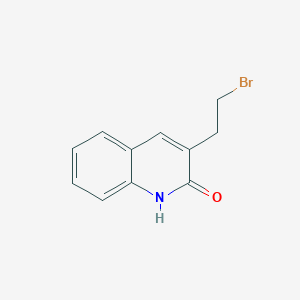
![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)

![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)

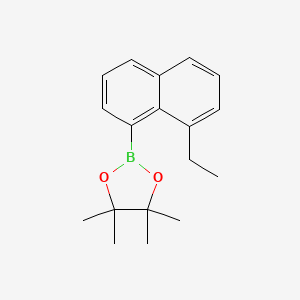


![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)


